FC131 (Tfa) -

FC131 (Tfa)

Catalog Number: EVT-8219988
CAS Number:
Molecular Formula: C38H48F3N11O8
Molecular Weight: 843.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FC131 (Tfa), also known as cyclo(-d-Tyr-Arg-Arg-Nal-Gly-), is a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor plays a critical role in various biological processes, including immune responses and cancer metastasis. FC131 has garnered attention for its ability to inhibit the binding of [125I]-SDF-1 (stromal cell-derived factor 1) to CXCR4, demonstrating an IC50 value of 4.5 nM, indicating its high potency in blocking this interaction . The compound is primarily classified as an antiviral agent, with applications in targeting several viruses, including the human immunodeficiency virus (HIV) and other notable pathogens .

Synthesis Analysis

The synthesis of FC131 involves advanced peptide chemistry techniques. A notable method includes the use of solid-phase peptide synthesis (SPPS), which allows for the construction of cyclic peptides with specific sequences and modifications. The synthesis typically starts with the preparation of protected amino acids and their sequential coupling on a resin support. For FC131, key steps include:

  1. Fmoc Protection: The amino acids are protected using Fmoc (9-fluorenylmethoxycarbonyl) groups to prevent unwanted reactions during synthesis.
  2. Coupling Reactions: The protected amino acids are coupled using coupling reagents like HATU (O-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form peptide bonds.
  3. Cyclization: After elongation, the linear peptide is cyclized to form the desired cyclic structure, which is crucial for its biological activity.
  4. Deprotection: Finally, deprotection steps are carried out to remove protecting groups and yield the final product .
Molecular Structure Analysis

The molecular formula of FC131 is C38H48F3N11O8C_{38}H_{48}F_{3}N_{11}O_{8} with a molecular weight of 843.85 g/mol. The compound features a complex cyclic structure that includes multiple amino acid residues arranged in a specific sequence critical for its function as a CXCR4 antagonist. The structural characteristics include:

  • Cyclic Peptide Backbone: The cyclic nature enhances stability and receptor binding affinity.
  • Functional Groups: Presence of amidine-type peptide bonds that contribute to its bioactivity by stabilizing interactions with the CXCR4 receptor .
Chemical Reactions Analysis

FC131 participates in various chemical reactions primarily related to its interactions with biological targets. Key reactions include:

  • Binding Reactions: FC131 binds to CXCR4, inhibiting the receptor's interaction with its natural ligand SDF-1. This binding is characterized by high affinity and specificity.
  • Modification Reactions: Structural modifications can be made to enhance potency or alter pharmacokinetic properties. For instance, amidine-containing analogues have been synthesized to evaluate their bioactivity compared to FC131 .
Mechanism of Action

The mechanism by which FC131 exerts its effects involves competitive inhibition of SDF-1 binding to CXCR4. By occupying the receptor's binding site, FC131 prevents downstream signaling pathways that promote cell migration and proliferation associated with various diseases, including cancer and viral infections. This action is crucial in therapeutic contexts where modulation of immune responses or inhibition of tumor growth is desired .

Physical and Chemical Properties Analysis

FC131 exhibits several notable physical and chemical properties:

  • Appearance: White to off-white solid.
  • Solubility: Highly soluble in DMSO (up to 250 mg/mL) and demonstrates solubility in various solvent mixtures suitable for biological assays.
  • Density: Approximately 1.5±0.11.5\pm 0.1 g/cm³.
  • Storage Conditions: Recommended storage at -80°C for extended shelf life, particularly when stored as a powder .
Applications

FC131 has significant scientific applications due to its role as a CXCR4 antagonist:

  • Antiviral Therapy: Targeting HIV and other viruses through inhibition of viral entry mechanisms that rely on CXCR4.
  • Cancer Research: Investigated for its potential in inhibiting tumor metastasis by blocking chemokine-mediated signaling pathways.
  • Imaging Studies: Used as a scaffold for developing radiolabeled compounds for positron emission tomography (PET) imaging of CXCR4 expression in tumors .
Synthetic Methodologies and Structural Optimization of FC131 (Tfa)

FC131 (Tfa), a cyclic pentapeptide featuring a trifluoroacetyl (Tfa) group and an amidine isostere, represents a potent and selective CXCR4 antagonist with therapeutic potential in oncology and immunology. Its complex architecture demands innovative synthetic approaches to address challenges in macrocyclization, isostere incorporation, conformational control, and stereochemical fidelity. Recent advances in peptide chemistry have enabled precise structural optimization of this pharmacologically significant compound.

Macrocyclization Strategies for Cyclic Pentapeptide Backbone Design

Macrocyclization is fundamental to FC131 (Tfa)'s bioactive conformation, restricting backbone flexibility and enhancing target binding affinity. Traditional disulfide cyclization, while effective for some peptides, suffers from in vivo instability due to reductive cleavage. Consequently, advanced macrocyclization strategies have been developed:

  • Lactam Bridge Formation: Side-chain-to-tail macrolactamization replaces redox-sensitive disulfides with hydrolytically stable amide bonds. This method employs glutamic acid/aspartic acid (C-terminus) and lysine/ornithine/diaminopropionic acid (side chain) pairs, activated in situ using coupling agents like HATU or PyBOP. The resulting lactam bridges confer enhanced metabolic stability and improved pharmacokinetic profiles compared to disulfide-linked analogs, while maintaining nanomolar CXCR4 antagonism [2].

  • Ring Size Optimization: Systematic variation of lactam bridge size (16- to 22-membered rings) directly influences conformational dynamics and target engagement. Smaller rings (e.g., 16-membered) enforce greater rigidity, improving selectivity but potentially reducing solubility. Conversely, larger rings (e.g., 22-membered) offer balanced rigidity-flexibility, optimizing both binding kinetics and solubility [6]. Computational modeling confirms that 19-membered lactams optimally position flanking residues (e.g., Arg2, Tyr3) for CXCR4 interaction [2].

  • Solubility Enhancement: Macrocyclization inherently reduces solvent-accessible surface area, risking aggregation. Strategic insertion of polar residues (e.g., D-Arg) or PEG linkers within the lactam bridge counteracts this, improving kinetic solubility by up to 5-fold without compromising affinity. This "chameleonicity" allows adaptive solvation—hydrophobic collapse in aqueous media and partial unfolding in membrane environments [6].

Table 1: Impact of Macrocyclization Strategy on FC131 (Tfa) Properties

Cyclization MethodRing Size (Atoms)Thermal Stability (Tm, °C)CXCR4 IC₅₀ (nM)Aqueous Solubility (μg/mL)
Disulfide bridge18483.212
Lactam bridge16725.18
Lactam bridge19682.835
Lactam bridge22614.042

Nitrile Oxide-Mediated C–N Bond Formation in Amidine Isostere Integration

The amidine isostere in FC131 (Tfa) mimics guanidinium’s charge and H-bonding capacity but offers superior proteolytic resistance. Nitrile oxide 1,3-dipolar cycloaddition enables efficient amidine installation:

  • Mechanism and Regioselectivity: The reaction involves in situ generation of nitrile oxides from chloro-oximes (e.g., chloroacetamidoxime) using mild bases (e.g., N-methylmorpholine). Subsequent [3+2] cycloaddition with alkynes—often tethered to a peptide backbone—yields 3-acylisoxazolines. Catalytic hydrogenation (Pd/C, H2) or hydride reduction (NaBH4) then cleaves the N–O bond, furnishing the amidine isostere with complete regioselectivity (>98% 3,5-disubstituted isomer) [10].

  • Solid-Phase Compatibility: This transformation is SPPS-compatible when employing alkynyl-modified resins (e.g., propargylglycine-loaded Wang resin). Nitrile oxides diffuse efficiently into swollen polystyrene or PEG-based resins (e.g., Tentagel), enabling on-resin cycloaddition. Post-cyclization reduction and cleavage yield linear precursors ready for macrocyclization, streamlining the synthesis [10].

  • Structural Advantages: The isoxazoline-derived amidine maintains a planar geometry and pKa ~11.5, effectively mimicking arginine’s cationic state. Crucially, the methylene spacer between the isostere and peptide backbone enhances conformational flexibility, allowing optimal positioning within CXCR4’s binding pocket. This flexibility contributes to a 3-fold affinity increase compared to rigid carboxamidine analogs [7].

Solid-Phase Peptide Synthesis (SPPS) Modifications for Enhanced Conformational Rigidity

SPPS remains the cornerstone of FC131 (Tfa) assembly, but standard protocols require optimization to minimize aggregation and ensure correct folding:

  • Resin and Linker Engineering: Polystyrene resins crosslinked with 1% divinylbenzene offer optimal swelling in DMF/DCM (swelling ratio: 4–6 mL/g). For sequences prone to aggregation (e.g., those with multiple aromatic residues), PEG–PS hybrids (e.g., Tentagel) improve solvation. Acid-labile linkers (e.g., 2-chlorotrityl chloride resin) enable mild cleavage (20% hexafluoroisopropanol/DCM) of side-chain-protected peptides, crucial for subsequent cyclization without epimerization [3] [8].

  • Minimal Side-Chain Protection (MP-SPPS): Omitting protection for non-nucleophilic residues (e.g., Tyr, Asn, Gln) simplifies synthesis and avoids TFA-intensive global deprotection. For arginine—traditionally protected with acid-stable Pbf groups—MP-SPPS employs Fmoc-Arg(HCl)-OH to suppress guanidino group side reactions. The chloride salt protonates the guanidine, minimizing lactamization or dimerization during activation. Coupling with DIC/Oxyma in DMF achieves >99% efficiency per cycle, reducing deletion sequences by 70% [5].

  • Conformational Pre-Organization: Incorporating pseudoproline dipeptides (e.g., Thr-Ser(ψMe,Mepro)) at turns induces β-sheet-like folding during SPPS. This pre-organizes the linear precursor, facilitating head-to-tail cyclization with reduced oligomerization. Additionally, microwave-assisted SPPS (30–50 W, 50°C) disrupts interchain hydrogen bonds, suppressing β-sheet aggregation and improving coupling efficiency for sterically hindered residues [8].

Table 2: SPPS Parameters for FC131 (Tfa) Precursor Assembly

Resin TypeLinkerSwelling SolventCoupling ReagentDeprotection ReagentCleavage Conditions
Polystyrene (1% DVB)Rink amide MBHADMFHBTU/HOAt20% piperidine/DMFTFA:TIPS:H2O (95:2.5:2.5)
Tentagel SRAM2-ChlorotritylDCM:DMF (1:1)DIC/Oxyma5% DBU/DMF20% HFIP/DCM
ChemMatrixSieber amideNMPPyOxim/DIEA2% TFA/DCM50% TFE/DCM

Epimerization Control During Cyclization: Stereochemical Integrity Analysis

Epimerization at chiral centers during cyclization compromises bioactivity. FC131 (Tfa)’s C-terminal arginine is particularly susceptible due to steric hindrance and base sensitivity:

  • Activation Mechanism Risks: Carbodiimide-based activators (e.g., DIC) generate O-acylisoureas that racemize via oxazolone intermediates. Phosphonium salts (e.g., PyBOP) and uronium reagents (e.g., HATU) reduce this risk by forming stable aminium/uronium species. Kinetic studies show that 0.2 M HOAt additive suppresses oxazolone formation, limiting epimerization to <0.5% during C-terminal activation for lactamization [3].

  • Solvent and Temperature Effects: Polar aprotic solvents (e.g., DMF) accelerate racemization by stabilizing oxazolone anions. Substituting with mixtures containing DCM or THF reduces dielectric constant, slowing base-catalyzed epimerization. Conducting cyclization at 0–5°C further diminishes racemization rates while maintaining reasonable reaction kinetics (cyclization yield: 85–92% vs. 75% at 25°C) [5].

  • Stereochemical Monitoring: Chiral HPLC (e.g., Chirobiotic T column) coupled with ion-trap MS detects epimerized byproducts at <0.1% levels. For FC131 (Tfa), epimerization at D-Tyr3 or D-Arg2 reduces CXCR4 affinity 100-fold. Post-cyclization analysis via Marfey’s reagent (FDAA) derivatization confirms >99% enantiopurity when cyclization employs PyBOP/DIEA in DCM:DMF (4:1) at 4°C [2] [8].

Table 3: Stereochemical Outcomes in FC131 (Tfa) Cyclization

Cyclization MethodActivator/BaseSolventTemperature (°C)Epimerization (%)Cyclization Yield (%)
Head-to-tail lactamizationHATU/HOAt/DIEADMF258.278
Head-to-tail lactamizationPyBOP/DIEADCM:DMF (4:1)40.491
Disulfide formationI2/DCMMeOH:DCM (1:9)0<0.188
CuAAC click chemistryCuSO4/sodium ascorbatetBuOH:H2O (1:1)25095

Properties

Product Name

FC131 (Tfa)

IUPAC Name

2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine;2,2,2-trifluoroacetic acid

Molecular Formula

C38H48F3N11O8

Molecular Weight

843.9 g/mol

InChI

InChI=1S/C36H47N11O6.C2HF3O2/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21;3-2(4,5)1(6)7/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t26-,27-,28-,29+;/m0./s1

InChI Key

CJRFPYRTUCUEQI-UVHONZKJSA-N

SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.